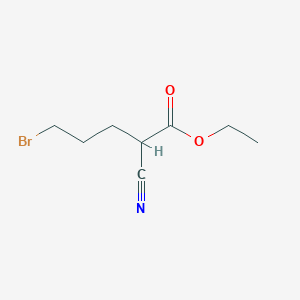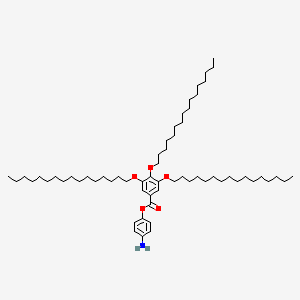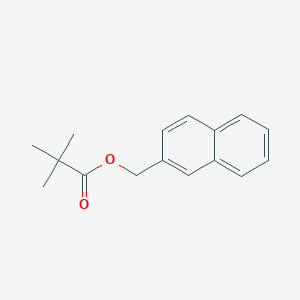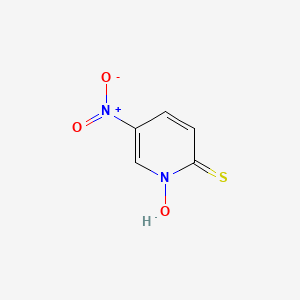
1-Hydroxy-5-nitropyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-nitropyridine-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5-nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives followed by the introduction of a thione group. Common reagents for nitration include nitric acid and sulfuric acid, while thionation can be achieved using reagents like phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and thionation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-5-nitropyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-5-nitropyridine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and thione groups can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: Lacks the nitro group, which may result in different reactivity and applications.
5-Nitro-2(1H)-pyridinethione: Similar structure but without the hydroxyl group, affecting its chemical properties.
Uniqueness
1-Hydroxy-5-nitropyridine-2(1H)-thione is unique due to the presence of both hydroxyl and nitro groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups within a heterocyclic framework makes it a versatile compound for various scientific investigations.
Propiedades
Número CAS |
402726-12-9 |
|---|---|
Fórmula molecular |
C5H4N2O3S |
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
1-hydroxy-5-nitropyridine-2-thione |
InChI |
InChI=1S/C5H4N2O3S/c8-6-3-4(7(9)10)1-2-5(6)11/h1-3,8H |
Clave InChI |
FRRDYNMWTFPMSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=S)N(C=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



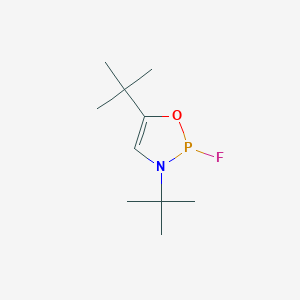
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
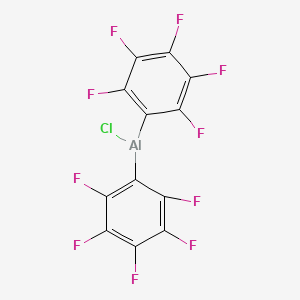

![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)


